N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
Description
Role as a Critical Process-Related Impurity in Paclitaxel Manufacturing
This compound functions as a critical process-related impurity that emerges during various stages of paclitaxel manufacturing, purification, and formulation processes. Research has demonstrated that paclitaxel and its related impurities can be comprehensively characterized through sophisticated analytical methodologies, with a total of 10 distinct impurities being identified in commercial paclitaxel preparations. The formation of this specific impurity appears to be linked to chemical modifications that occur during the complex multi-step synthesis or semi-synthetic production processes used to manufacture paclitaxel from natural precursors.
The compound's emergence as a process-related impurity is particularly significant because it represents a structural variant that maintains the core taxane framework while exhibiting altered side-chain chemistry. Studies utilizing forced degradation conditions have revealed that various environmental factors, including acid, base, peroxide, and light exposure, can contribute to the formation of related impurities in paclitaxel preparations. While specific formation pathways for this compound have not been explicitly detailed in the available literature, its structural characteristics suggest it may arise through side-chain modification reactions during synthetic processes.
The analytical detection and quantification of this impurity requires specialized methodologies due to its structural similarity to the parent compound. High-performance liquid chromatography methods have been developed and validated specifically for the determination of paclitaxel-related impurities in pharmaceutical formulations, ensuring rapid and accurate identification in the presence of excipients such as polyoxyl castor oil. These analytical approaches are essential for maintaining product quality and regulatory compliance, as pharmaceutical manufacturers must demonstrate comprehensive understanding and control of all related substances in their formulations.
The regulatory significance of this compound is underscored by its inclusion in European Pharmacopoeia specifications as Impurity Q, indicating its recognized importance in pharmaceutical quality control. The availability of certified reference materials for this compound enables pharmaceutical laboratories to develop and validate analytical methods, conduct method validation studies, and perform routine quality control testing with appropriate traceability to recognized standards.
Table 2: Analytical Applications of this compound
| Application | Purpose | Regulatory Context |
|---|---|---|
| Analytical Method Development | Establishment of separation and detection parameters | European Pharmacopoeia compliance |
| Method Validation | Verification of analytical procedure performance | International Conference on Harmonisation guidelines |
| Quality Control Testing | Routine impurity monitoring in commercial products | Good Manufacturing Practice requirements |
| Reference Standard Applications | Traceability and calibration for quantitative analysis | Pharmacopeial standards compliance |
Structural Relationship to Taxane-Based Chemotherapeutic Agents
The structural relationship between this compound and other taxane-based chemotherapeutic agents provides important insights into the molecular architecture that defines this class of compounds. Paclitaxel itself features a complex tetracyclic taxane core structure that has been extensively studied through crystallographic analysis, revealing detailed conformational preferences that may be related to biological activity. The crystal structure determinations of paclitaxel have identified the presence of multiple independent molecular conformations, particularly highlighting variations in the carbon-13 side-chain orientations that are crucial for understanding structure-activity relationships.
The modification present in this compound specifically affects the carbon-13 side chain, where the traditional benzamide group is substituted with a (3E)-hex-3-enoyl moiety. This alteration represents a significant change in the stereoelectronic properties of the molecule while maintaining the essential taxane core structure. Comparative structural analysis with related compounds such as docetaxel has demonstrated that conformations of side chains, particularly those attached to carbon-13, can differ substantially between taxane derivatives, with torsion angle differences on the order of 120 degrees observed between different compounds.
The preservation of the taxane ring system in this compound is particularly noteworthy because this structural feature is essential for the characteristic biological activity of taxane-based agents. The bicyclic taxane core consists of a complex arrangement that includes an eight-membered ring system, and this conformational framework has been shown to be remarkably consistent across different taxane derivatives. The compound retains critical structural elements including the oxetane ring system and multiple chiral centers that define the three-dimensional architecture of taxane molecules.
The side-chain modification in this compound introduces a trans double bond configuration within the hex-3-enoyl chain, creating distinct conformational possibilities compared to the parent compound. This structural change affects the molecule's overall lipophilicity and potential interactions with biological systems, while maintaining the fundamental taxane scaffold that characterizes this important class of chemotherapeutic agents. The compound thus represents an important structural variant that provides insights into the chemical space occupied by taxane-derived molecules and their related impurities.
Table 3: Structural Comparison of Taxane-Based Compounds
| Structural Feature | Paclitaxel | This compound | Docetaxel |
|---|---|---|---|
| Taxane Core Structure | Tetracyclic C₁₇ skeleton | Tetracyclic C₁₇ skeleton | Tetracyclic C₁₇ skeleton |
| Carbon-13 Side Chain | Benzoyl-substituted | (3E)-hex-3-enoyl-substituted | tert-Butoxycarbonyl-substituted |
| Molecular Weight | 853.91 g/mol | 845.93 g/mol | 807.88 g/mol |
| Oxetane Ring | Present | Present | Present |
| Chiral Centers | 11 | 11 | 11 |
The relationship between this compound and other paclitaxel-related impurities further illuminates the structural diversity that can arise during pharmaceutical manufacturing processes. The comprehensive impurity profiling studies have identified numerous related substances, including compounds such as cephalomannine, 7-epi-10-deacetylpaclitaxel, 7-epipaclitaxel, and baccatin III, each representing different types of structural modifications to the parent taxane framework. These structural variants arise through various chemical transformations during manufacturing, processing, or storage conditions, highlighting the importance of comprehensive analytical characterization and control strategies.
Properties
CAS No. |
502626-06-4 |
|---|---|
Molecular Formula |
C₄₆H₅₅NO₁₄ |
Molecular Weight |
845.93 |
Synonyms |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano- |
Origin of Product |
United States |
Preparation Methods
Debenzoylation Strategies
Debenzoylation of paclitaxel’s C13 side chain is achieved via acid-catalyzed solvolysis. In WO2003087077A1, the benzoyl group is cleaved using methanolic HCl or p-toluenesulfonic acid at temperatures between −20°C and 50°C. This step generates N-debenzoylpaclitaxel, a critical intermediate. The reaction’s efficiency relies on protecting other hydroxyl and amine groups to prevent undesired side reactions. For instance, the 2-nitrobenzenesulfenyl (Nps) group is employed as a transient nitrogen protector, enabling selective deprotection under mild acidic conditions.
Detailed Synthetic Pathways
Oxazolidine Intermediate Formation
The synthesis begins with the preparation of a stabilized oxazolidine-carboxylic acid derivative. As detailed in WO2003087077A1, 3-phenylisoserine hydrochloride methyl ester is reacted with 2-nitrobenzenesulfenyl chloride in a biphasic ethyl acetate/sodium bicarbonate system. This yields N-(2-nitrobenzenesulfenyl)-3-phenylisoserine methyl ester, which is subsequently condensed with 2,4-dimethoxybenzaldehyde dimethylacetal to form a chiral oxazolidine ring.
Key Reaction Conditions for Oxazolidine Formation
Coupling to the Baccatin III Core
The oxazolidine intermediate is coupled to a protected baccatin III derivative (e.g., 7-(2-nitrobenzenesulfenyl)-baccatin III) in toluene/dichloromethane (1:1) at 70°C. DMAP and DCC facilitate esterification at the C13 hydroxyl group. This step installs the modified side chain while retaining the taxane core’s stereochemistry.
Deprotection and Final Modification
Sequential deprotection removes the Nps and trichloroacetyl groups. In EP1797059B1, ammonium hydroxide in tetrahydrofuran hydrolyzes trichloroacetyl protections at C7 and C10, followed by acid-catalyzed solvolysis (methanol/HCl) to cleave the Nps group. The final product is purified via silica gel chromatography (methylene chloride/methanol 95:5), yielding this compound.
Critical Analysis of Methodologies
Solvent and Temperature Optimization
The choice of solvent significantly impacts reaction efficiency. Toluene/dichloromethane mixtures enhance the solubility of hydrophobic intermediates, while polar aprotic solvents like tetrahydrofuran improve deprotection kinetics. Elevated temperatures (70°C) accelerate coupling but risk epimerization; thus, strict temperature control is mandatory.
Protecting Group Strategy
The Nps group’s orthogonal reactivity allows selective nitrogen deprotection without disturbing ester linkages. Comparative studies in WO2003087077A1 demonstrate that alternative protectors (e.g., t-butoxycarbonyl) necessitate harsher conditions, leading to taxane core degradation.
Data Tables
Table 1: Key Reaction Parameters for Oxazolidine Intermediate Synthesis
| Parameter | Value/Detail |
|---|---|
| Starting Material | 3-Phenylisoserine HCl methyl ester |
| Acylating Agent | 2-Nitrobenzenesulfenyl chloride |
| Solvent | Ethyl acetate / NaHCO₃ (aq.) |
| Temperature | 4–50°C |
| Purification | Silica gel (hexane/ethyl acetate) |
| Yield | 74% |
Table 2: Conditions for Final Deprotection
| Step | Reagents/Conditions |
|---|---|
| Trichloroacetyl Removal | NH₄OH in THF, 25°C, 2 h |
| Nps Group Cleavage | 1M HCl in MeOH, 0°C, 30 min |
| Final Purification | CH₂Cl₂/MeOH (95:5) |
Chemical Reactions Analysis
Types of Reactions
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has several scientific research applications:
Chemistry: It is used to study the structure and function of microtubules and their role in cell division.
Biology: Researchers use this compound to investigate cellular processes and the effects of microtubule stabilization on cell function.
Medicine: As a derivative of Paclitaxel, it is studied for its potential use in cancer treatment, particularly in cases where resistance to standard Paclitaxel therapy is observed.
Industry: The compound is used in the development of new chemotherapeutic agents and in the production of reference standards for quality control
Mechanism of Action
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This mechanism is similar to that of Paclitaxel, which binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly. This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with N-Debenzoylated Paclitaxel Derivatives
Several N-debenzoylated analogs of paclitaxel have been synthesized to explore structure-activity relationships:
Key Insights :
- All derivatives retain the core taxane structure, enabling microtubule stabilization, but side-chain modifications influence solubility and binding affinity to β-tubulin .
Comparison with Clinically Used Taxanes: Paclitaxel and Docetaxel
Paclitaxel and docetaxel are first-generation taxanes with distinct structural and clinical profiles (Table 1):
Key Insights :
- Docetaxel’s tert-butyl carbamate group enhances intracellular retention and potency compared to paclitaxel, reducing schedule-dependent toxicity .
- This compound lacks clinical data but shares structural motifs with paclitaxel, suggesting conserved microtubule-stabilizing activity .
Comparison with Microtubule-Targeting Agents of Different Classes
While taxanes stabilize microtubules, other agents like vinblastine (a vinca alkaloid) inhibit tubulin polymerization:
Key Insights :
Biological Activity
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, also known as Paclitaxel Impurity Q, is a derivative of the well-known chemotherapeutic agent paclitaxel. This compound exhibits significant biological activity, particularly in its interaction with microtubules, which is crucial for cell division. This article explores its biological activity, mechanisms of action, and implications for cancer treatment based on various research findings.
This compound operates primarily by binding to the β-subunit of tubulin in microtubules. This binding stabilizes microtubules against depolymerization, effectively inhibiting the dynamic instability necessary for mitosis. The stabilization leads to an accumulation of microtubules, resulting in cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of paclitaxel, characterized by high plasma protein binding and a large volume of distribution. The compound's pharmacokinetics can be influenced by factors such as drug transporters and the metabolic state of the cells .
Biological Activity Summary
| Property | Details |
|---|---|
| Molecular Formula | C₄₆H₅₅NO₁₄ |
| Molecular Weight | 845.93 g/mol |
| Mechanism | Microtubule stabilization leading to cell cycle arrest and apoptosis |
| Applications | Cancer treatment research, particularly in resistant cases |
| Pharmacokinetics | High plasma protein binding; influenced by drug transporters |
Cellular Effects
This compound has been shown to influence various cellular processes:
- Cell Signaling Pathways : The compound alters signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : It affects the expression of genes involved in cell cycle regulation and apoptosis.
- Metabolic Processes : The compound impacts cellular metabolism, which can enhance or inhibit tumor growth depending on the context .
Case Studies and Research Findings
-
Cytotoxicity Studies :
A series of studies have evaluated the cytotoxic effects of various paclitaxel analogues, including this compound. These studies demonstrated a correlation between the structure of N-acyl substituents and cytotoxicity, indicating that specific modifications can enhance biological activity against tumor cells . -
Real-world Applications :
In a recent exploratory study involving patients with advanced gastric cancer, nab-paclitaxel (a formulation related to this compound) was combined with other agents to assess safety and efficacy. Results indicated improved overall survival rates and reduced adverse reactions compared to traditional therapies .
Q & A
How is N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel identified and characterized in pharmaceutical quality control?
Basic Research Question
this compound (Paclitaxel Impurity Q, EP) is identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Regulatory guidelines require comparative analysis against pharmacopeial standards (e.g., USP or EP) to confirm structural integrity. Chromatographic methods (HPLC/UPLC) with UV detection are validated for quantification, ensuring compliance with impurity thresholds (≤0.15% w/w) in paclitaxel formulations .
What enzymatic pathways enable the synthesis of N-debenzoylated paclitaxel analogs like N-[(3E)-hex-3-enoyl] derivatives?
Basic Research Question
Biocatalytic synthesis involves acyltransferases such as benzoyltransferase (NDTNBT) and phenylpropanoyl-CoA transferase (BAPT). These enzymes catalyze regioselective N-debenzoylation and subsequent acylation using baccatin III as a precursor. Maltose-binding protein (MBP) fusion systems improve soluble expression of BAPT, enabling kinetic analysis (e.g., ) and scalable production .
How are advanced chromatographic methods optimized to quantify N-debenzoyl derivatives in paclitaxel formulations?
Basic Research Question
Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) is optimized using impurity standards. Method validation includes specificity (resolution >2.0 from paclitaxel), linearity (), and precision (%RSD <2.0). Limit of detection (LOD) for Impurity Q is established at 0.05 μg/mL .
Does N-[(3E)-hex-3-enoyl] substitution alter paclitaxel’s interaction with tubulin or chemoresistance pathways?
Advanced Research Question
Structural modifications at the N-debenzoyl position may reduce binding affinity to β-tubulin’s M-loop, as shown in molecular docking studies. However, in vitro assays reveal that hex-3-enoyl derivatives retain cytotoxicity against P-glycoprotein (P-gp)-overexpressing cells, suggesting partial evasion of efflux-mediated resistance. Comparative IC₅₀ values in resistant vs. sensitive cell lines are critical for validating this hypothesis .
How do N-acyl modifications influence the pharmacokinetic profile of paclitaxel analogs?
Advanced Research Question
The hex-3-enoyl group increases lipophilicity (), potentially enhancing tissue distribution but reducing plasma half-life due to accelerated CYP3A4 metabolism. In vivo studies in murine models require LC-MS/MS to monitor metabolite formation (e.g., 6α-hydroxypaclitaxel). Plasma protein binding (>95%) is assessed via equilibrium dialysis, with albumin interactions quantified using Scatchard plots .
Can multi-enzyme cascades improve the yield of N-debenzoyl-N-(hex-3-enoyl) paclitaxel from baccatin III?
Advanced Research Question
Optimizing enzyme ratios (e.g., BadA:PheAT:BAPT:NDTNBT at 1:2:3:1) in one-pot reactions enhances conversion efficiency. Substrate loading (baccatin III ≥5 mM) and ATP/CoA cofactor recycling systems increase titers. Pilot-scale reactions (200 μL) yield 230 ng of the analog, with scalability limited by enzyme stability () .
What synergistic strategies enhance the efficacy of N-modified paclitaxel analogs in resistant cancers?
Advanced Research Question
Co-administration with P-gp inhibitors (e.g., NSC23925) or NRF2-silencing RNA restores sensitivity in gastric cancer models. Dose-response matrices (e.g., 0.1–50 μM paclitaxel + 1–10 μM NSC23925) and Bliss synergy scores () are used to validate combinations. Flow cytometry quantifies apoptosis (Annexin V/PI) in resistant sublines .
How does the hex-3-enoyl side chain affect paclitaxel’s binding to albumin and tissue distribution?
Advanced Research Question
Surface plasmon resonance (SPR) assays reveal a 2.5-fold reduction in albumin binding affinity () compared to native paclitaxel (). Radiolabeled analogs (³H or ¹⁴C) track biodistribution in xenograft models, showing increased tumor uptake (15% ID/g) but faster renal clearance .
How are contradictory data on the cytotoxicity of N-debenzoyl derivatives resolved?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., macrophage vs. ovarian cancer cells) are addressed through cell-type-specific assays and transcriptomic profiling. RNA-seq identifies differential expression of apoptosis regulators (e.g., Bcl-2, Bax) and efflux transporters. Meta-analyses of dose-response curves (GraphPad Prism) and Hill slopes normalize inter-study variability .
What metabolic engineering approaches improve the production of N-debenzoylated analogs in microbial systems?
Advanced Research Question
Engineering Escherichia coli with stabilized DBAT (ΔG = +4.2 kcal/mol) and enhanced acetyl-CoA supply (via pantothenate kinase overexpression) increases baccatin III titers by 40%. Fed-batch fermentation with pH-controlled acyl donors (hex-3-enoyl-CoA) achieves 85% conversion efficiency, monitored via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
